1,2-Oxazole-3,5-diamine hydrochloride

Description

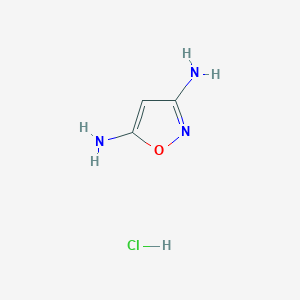

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-oxazole-3,5-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O.ClH/c4-2-1-3(5)7-6-2;/h1H,5H2,(H2,4,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYLSNSWJLSXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4264-07-7 | |

| Record name | 1,2-oxazole-3,5-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Oxazole-3,5-diamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-oxazoline with hydrochloric acid, which facilitates the formation of the desired oxazole ring . The reaction is usually carried out at elevated temperatures to ensure complete cyclization and high yield.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1,2-Oxazole-3,5-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid, ozone.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of oxazole ring-opened products.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Properties: Research indicates that 1,2-oxazole derivatives exhibit antimicrobial activity against various pathogens. Studies have shown that modifications to the oxazole ring can enhance efficacy against resistant strains.

- Anticancer Activity: The compound has been investigated as a potential anticancer agent. It interacts with specific cellular pathways that promote apoptosis in cancer cells, making it a candidate for further development in cancer therapies.

-

Organic Synthesis

- Building Block for Complex Molecules: 1,2-Oxazole-3,5-diamine hydrochloride serves as an intermediate in synthesizing more complex organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals.

- Catalytic Reactions: The compound is utilized in asymmetric synthesis processes, aiding in the formation of chiral centers in target molecules. This application is crucial for producing enantiomerically pure compounds used in drug development.

-

Material Science

- Polymer Development: The unique properties of oxazole derivatives are explored in creating novel polymers with specific functionalities. These materials can be tailored for applications ranging from coatings to electronic devices.

- Nanomaterials: Research into nanostructured materials incorporating oxazole derivatives has shown promise for use in sensors and catalysis due to their enhanced surface area and reactivity.

Table 1: Biological Activities of this compound

Table 2: Synthetic Applications

Case Studies

-

Antimicrobial Study:

A study published in a peer-reviewed journal demonstrated that modified oxazole derivatives showed a significant reduction in bacterial growth rates compared to controls. The study highlighted the structure-activity relationship (SAR) that guided the design of more potent compounds. -

Cancer Therapeutics:

In another investigation, researchers explored the effects of this compound on various cancer cell lines. Results indicated that the compound effectively induced cell death through caspase activation pathways. -

Material Science Innovation:

A recent project focused on integrating oxazole derivatives into polymer matrices for enhanced thermal stability and mechanical strength. The resultant materials exhibited superior properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1,2-Oxazole-3,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2-Oxazole-3,5-diamine Hydrochloride and Analogues

Key Observations :

- Ring Size and Stability : The 5-membered oxazole core (as in 1,2-oxazole-3,5-diamine HCl) is less strained than 6-membered analogues like 1,2,5-oxadiazine, favoring higher thermal stability .

- Electronic Effects: Amino groups at positions 3 and 5 enhance nucleophilic reactivity, contrasting with sulfonamide-substituted oxadiazoles, which exhibit electrophilic character at sulfur .

Key Observations :

- Reaction Conditions : The hydrochloride salt formation in 1,2-oxazole-3,5-diamine likely requires acidic workup, similar to the synthesis of [1,2,4]oxadiazole-3,5-diamine, which uses hydroxylamine hydrochloride [[]].

- Yield Trends : Sulfonamide-functionalized oxadiazoles achieve higher yields due to stabilized intermediates, whereas oxazole derivatives face challenges in cyclization efficiency .

Physicochemical Properties

Table 3: Solubility and Stability

*Under strong acidic conditions, [1,2,4]oxadiazole-3,5-diamine undergoes hydrolysis to form 1,2,4-oxadiazol-5(4H)-one [[]].

Key Observations :

- The hydrochloride salt of 1,2-oxazole-3,5-diamine significantly improves aqueous solubility compared to neutral analogues like 3,5-diaminopyrazole .

Biological Activity

Overview

1,2-Oxazole-3,5-diamine hydrochloride is a heterocyclic compound with potential therapeutic applications due to its diverse biological activities. This compound features a five-membered ring that includes one oxygen and one nitrogen atom, with diamine groups located at positions 3 and 5. Research has indicated its potential in various biomedical fields, including antimicrobial, anticancer, and anti-inflammatory applications.

The biological activity of 1,2-oxazole derivatives often involves interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to significant biological responses:

- Antimicrobial Activity : Compounds similar to 1,2-oxazole-3,5-diamine have been investigated for their ability to inhibit the growth of bacteria and fungi. The exact mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

- Anticancer Properties : Research has shown that oxazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Biological Activity Data

A summary of the biological activities observed in studies involving this compound is presented in Table 1 below:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction of inflammatory cytokines |

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

- Anticancer Research : In vitro studies indicated that this compound could effectively induce apoptosis in human cancer cell lines. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death .

- Anti-inflammatory Effects : A recent investigation reported that treatment with this compound resulted in a significant decrease in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation .

Q & A

Q. What are the recommended synthetic routes for 1,2-Oxazole-3,5-diamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

- Step 1: Start with the condensation of hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) with diketones or nitrile precursors in dichloromethane (DCM) under reflux. This method is scalable and yields intermediates with C2v symmetry, as confirmed by NMR .

- Step 2: Optimize pH using sodium hydroxide to stabilize the oxazole ring during cyclization. Excess base may lead to hydrolysis, reducing yield .

- Step 3: Purify via recrystallization in ethanol or methanol. Typical yields range from 60–80%, depending on solvent polarity and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy: Use and NMR to confirm amine and oxazole proton environments. For example, equivalent phosphorus atoms in intermediates indicate symmetry .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 160.05 for the base compound).

- Elemental Analysis: Match experimental C, H, N percentages with theoretical values (e.g., C: 35.6%, H: 4.3%, N: 27.7%) to confirm purity .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. The compound may cause respiratory irritation .

- Storage: Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light, which can induce ring-opening reactions .

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for oxazole derivatives?

Methodological Answer:

- Case Study: If NMR shows non-equivalent amine protons, consider tautomerism or residual solvent effects. For example, DCM traces in the sample can split signals .

- Solution: Re-crystallize in deuterated solvents (e.g., DMSO-d6) and run variable-temperature NMR to detect dynamic equilibria .

- Validation: Cross-check with IR spectroscopy; asymmetric N-H stretches (~3300 cm) confirm tautomeric forms .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacological studies?

Methodological Answer:

- pH Optimization: Maintain pH 6–7 to prevent oxazole ring hydrolysis. Use phosphate buffers for short-term stability .

- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in DMSO for cell-based assays .

- Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (C18 column, 0.1% TFA mobile phase) .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects: Bulky substituents on the oxazole ring (e.g., methyl groups) hinder Pd-catalyzed Suzuki-Miyaura couplings. Use XPhos precatalysts to enhance turnover .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro) deactivate the oxazole toward nucleophilic substitution. Pre-functionalize with Boc-protected amines to direct reactivity .

- Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and isolate products via flash chromatography .

Q. What analytical techniques differentiate this compound from structurally similar triazole derivatives?

Methodological Answer:

- X-ray Crystallography: Resolve bond angles (e.g., oxazole N-O-C angle ~105°) versus triazole N-N-C angles (~110°) .

- Tandem MS/MS: Fragment ions at m/z 122 (oxazole ring cleavage) distinguish it from triazole derivatives (e.g., m/z 117 for triazole) .

- UV-Vis Spectroscopy: Oxazole derivatives exhibit λmax at 265 nm (π→π* transitions), whereas triazoles absorb at 280 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.